2-Iodo-5-nitrobenzonitrile

説明

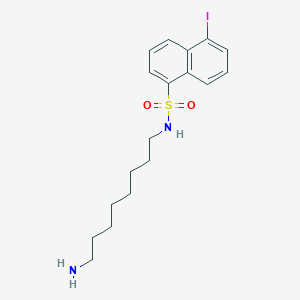

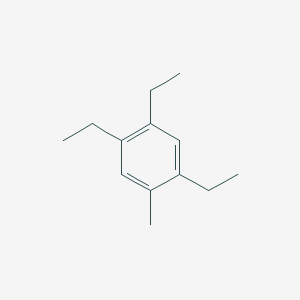

2-Iodo-5-nitrobenzonitrile (CAS No.: 101421-15-2) is a chemical compound with the molecular formula C7H3IN2O2 and a molecular weight of 274.02 g/mol . It falls within the class of organic compounds known as benzonitriles . This compound is primarily used for research purposes and is not intended for human use or patient treatment .

Physical And Chemical Properties Analysis

- Solubility : The solubility of 2-Iodo-5-nitrobenzonitrile varies depending on the solvent. Researchers should select an appropriate solvent for preparing stock solutions based on its solubility profile .

- Storage : Proper storage conditions are crucial to maintain compound stability. It is recommended to store the compound at room temperature (RT) or at -20°C or -80°C, depending on the storage period .

- Formulation : Researchers may need to formulate 2-Iodo-5-nitrobenzonitrile for in vivo experiments. Calculating dosages and selecting suitable solvents (e.g., DMSO, Tween 80, ddH2O) are essential steps .

科学的研究の応用

Organic Synthesis

2-Iodo-5-nitrobenzonitrile: is a valuable compound in organic synthesis, particularly in the construction of complex molecules. It serves as an electrophile in coupling reactions and can be used to introduce iodine and nitro groups into organic frameworks. These functionalities are pivotal in creating compounds with potential pharmacological activities .

Pharmaceutical Research

In pharmaceutical research, 2-Iodo-5-nitrobenzonitrile is utilized as an intermediate in the synthesis of various drugs. Its transformation into different derivatives allows for the development of new medicinal compounds, including potential treatments for cancer and inflammatory diseases .

Material Science

This compound finds applications in material science due to its ability to act as a precursor for the synthesis of organic semiconductors and other electronic materials. Its incorporation into polymers and small molecules can alter their electronic properties, making them suitable for use in devices like organic light-emitting diodes (OLEDs) .

Analytical Chemistry

2-Iodo-5-nitrobenzonitrile: is used in analytical chemistry as a standard or reference compound in various spectroscopic and chromatographic techniques. Its distinct chemical structure allows for accurate calibration and method development in the analysis of complex mixtures .

Biochemistry

In biochemistry, the compound’s derivatives are explored for their interactions with biological macromolecules. Studies have investigated its metabolism and transformation within living systems, providing insights into the biochemical pathways and potential toxicological effects .

Environmental Impact Studies

Environmental studies utilize 2-Iodo-5-nitrobenzonitrile to assess its behavior and fate in the environment. Research focuses on its biodegradation, potential bioaccumulation, and the effects on ecosystems to ensure safe industrial and laboratory practices .

Industrial Applications

Industrially, 2-Iodo-5-nitrobenzonitrile is involved in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and stability under various conditions make it a versatile building block in the production of a wide range of industrial products .

Safety and Hazards

As with any chemical compound, safety precautions are necessary. Researchers should handle 2-Iodo-5-nitrobenzonitrile in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Detailed safety data can be found in the Safety Data Sheet (SDS) provided by suppliers .

作用機序

Pharmacokinetics

02 g/mol and its chemical structure could influence its pharmacokinetic properties.

Action Environment

The action of 2-Iodo-5-nitrobenzonitrile can be influenced by various environmental factors. For instance, the use of ionic liquids as alternatives to conventional inorganic acids in hydroxylamine stabilization can lead to the formation of several eco-friendly hydroxylamine ionic liquid salts that exhibit better reactivity .

特性

IUPAC Name |

2-iodo-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCINXJWGZFGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593537 | |

| Record name | 2-Iodo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101421-15-2 | |

| Record name | 2-Iodo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)

![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)